2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide)
Description
Properties
IUPAC Name |
2-[[2-(2,6-dimethylanilino)-2-oxoethyl]amino]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-13-7-5-8-14(2)19(13)22-17(24)11-21-12-18(25)23-20-15(3)9-6-10-16(20)4/h5-10,21H,11-12H2,1-4H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQJGNLKESQUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CNCC(=O)NC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745798-07-6 | |
| Record name | 2,2'-Iminobis(N-(2,6-dimethylphenyl)acetamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745798076 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2'-IMINOBIS(N-(2,6-DIMETHYLPHENYL)ACETAMIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8P3T7VI89U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) involves the reaction of N-(2,6-dimethylphenyl)acetamide with an appropriate iminobis reagent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structure suggests several potential therapeutic applications, particularly in the fields of analgesics and anesthetics.
Analgesic and Anesthetic Properties
Research indicates that derivatives of acetamides, including 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide), may exhibit significant analgesic and anesthetic properties. For example, studies on similar compounds have demonstrated their effectiveness in pain management and sedation. The mechanism often involves modulation of neurotransmitter pathways, which can lead to pain relief or sedation effects .
Pharmacological Studies
Pharmacokinetic studies using molecular docking simulations have been employed to understand the behavior of this compound within biological systems. Such analyses can provide insights into absorption, distribution, metabolism, and excretion (ADME) characteristics essential for drug development .
Enzyme Inhibition
The compound may also serve as a starting point for developing enzyme inhibitors. Research into sulfonamide derivatives shows promise in inhibiting enzymes like α-glucosidase and acetylcholinesterase, which are relevant for conditions such as Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). The potential for 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide) to act as an enzyme inhibitor remains a topic for further research .
Case Study 1: Analgesic Efficacy
A study evaluated the analgesic efficacy of various acetamide derivatives in animal models. Results indicated that compounds similar to 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide) effectively reduced pain responses compared to control groups. This highlights the therapeutic potential of such compounds in clinical settings.
Case Study 2: Anticancer Screening
In vitro studies on structurally related compounds demonstrated significant cytotoxicity against human cancer cell lines such as OVCAR-8 and HCT-116. The findings suggest that further exploration of 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide) could yield valuable insights into its anticancer properties.
Mechanism of Action
The mechanism of action of 2,2’-Iminobis(N-(2,6-dimethylphenyl)acetamide) involves its interaction with specific molecular targets and pathways. As an impurity in Lidocaine Hydrochloride, it may influence the pharmacological properties of the final product . The exact molecular targets and pathways are still under investigation, but it is known to interact with ion channels and receptors involved in anesthetic and antiarrhythmic activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Substituted Acetamide Derivatives
(a) 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide
- CAS No.: 137-58-6
- Molecular Formula : C₁₄H₂₂N₂O
- Molecular Weight : 234.34 g/mol
- Melting Point : 66–69°C .
- Key Differences: Replaces the azanediyl bridge with a diethylamino group, reducing steric hindrance. Lower molecular weight and simpler structure result in distinct solubility (log₁₀ water solubility = -1.77) and pharmacokinetic profiles . Applications: Used as a local anesthetic (e.g., Anbesol, Cappicaine) , contrasting with the unknown therapeutic role of the target compound.
(b) 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)
- CAS No.: 15972-60-8
- Molecular Formula: C₁₄H₂₀ClNO₂
- Molecular Weight : 269.77 g/mol
- Key Differences :
Piperazine-Linked Analogues
(a) Ranolazine Related Compound D (2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide])
- CAS No.: 380204-72-8
- Molecular Formula : C₂₄H₃₂N₄O₂
- Molecular Weight : 408.54 g/mol
- Key Differences: Replaces the azanediyl bridge with a piperazine ring, increasing nitrogen content and molecular weight. Structural rigidity from the piperazine ring may enhance binding affinity to ion channels compared to the target compound .
Hydrochloride Salt Derivatives
2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide Hydrochloride
- CAS No.: 857170-72-0
- Molecular Formula : C₁₄H₂₃ClN₂O
- Molecular Weight : 270.80 g/mol
- Key Differences :
Structural and Functional Comparison Table
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Primary Application |
|---|---|---|---|---|---|
| 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide) | 745798-07-6 | C₂₀H₂₅N₃O₂ | 339.43 | Azanediyl bridge, 2,6-dimethylphenyl | Under investigation |
| 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide | 137-58-6 | C₁₄H₂₂N₂O | 234.34 | Diethylamino, 2,6-dimethylphenyl | Local anesthetic |
| Alachlor | 15972-60-8 | C₁₄H₂₀ClNO₂ | 269.77 | Chloro, methoxymethyl | Herbicide |
| Ranolazine Related Compound D | 380204-72-8 | C₂₄H₃₂N₄O₂ | 408.54 | Piperazine ring, 2,6-dimethylphenyl | Pharmaceutical impurity |
Research Findings and Implications
- Thermodynamic Stability: The higher melting point of the target compound (data pending) compared to 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide (66–69°C) implies stronger intermolecular forces due to symmetry and hydrogen bonding .
Biological Activity
2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide), commonly referred to as a derivative of N-(2,6-dimethylphenyl)acetamide, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, characterization, and biological activity based on various research findings.
Synthesis and Characterization
The synthesis of 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide) involves several chemical reactions including acylation and amination processes. The compound can be synthesized by reacting 2,6-dimethylbenzenamine with acetic anhydride or acetyl chloride under controlled conditions. Characterization techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.
Table 1: Characterization Data
| Technique | Observations |
|---|---|
| IR | Peaks at 1650 cm (C=O), 3400 cm (NH) |
| NMR | δ ppm: 2.31 (s, 6H, CH), 5.11 (d, 1H, Azetidin ring CH) |
| MS | m/z: 437.05 [M+1]+ |
Biological Activity
The biological activity of 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide) has been evaluated through various assays focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) was determined using the agar diffusion method.
- Tested Organisms :
- Gram-positive : Staphylococcus aureus
- Gram-negative : Escherichia coli
- Fungi : Candida albicans
Table 2: Antimicrobial Activity Results
| Organism | MIC (µg/ml) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 50 | Ciprofloxacin |
| Escherichia coli | 100 | Gentamicin |
| Candida albicans | 75 | Fluconazole |
The results indicate that the compound exhibits significant antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to antimicrobial effects, the compound has been tested for anticancer activity against various cancer cell lines using the MTT assay. The results suggest a structure-dependent activity profile.
- Cell Lines Tested :
- A549 (lung cancer)
- Caco-2 (colorectal cancer)
Table 3: Anticancer Activity Results
| Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|
| A549 | >100 | Cisplatin |
| Caco-2 | 45 | Cisplatin |
The compound demonstrated notable cytotoxicity against Caco-2 cells while showing limited activity against A549 cells, indicating potential selectivity for certain cancer types.
Q & A
Q. What are the optimal synthetic routes for 2,2'-Azanediylbis(N-(2,6-dimethylphenyl)acetamide) in laboratory settings?
Methodological Answer: The synthesis of this compound can be optimized using automated continuous-flow reactors, which enhance reproducibility and reduce reaction times. For example, automated platforms enable precise control over reaction parameters (e.g., temperature, stoichiometry) and facilitate rapid screening of coupling agents or catalysts. Post-synthesis purification often involves column chromatography or recrystallization, with monitoring via thin-layer chromatography (TLC) or HPLC. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying structural integrity, particularly for confirming the azanediyl bridge and acetamide substituents .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer: A combination of techniques is recommended:
- NMR Spectroscopy : 1H and 13C NMR confirm the presence of the 2,6-dimethylphenyl groups and acetamide linkages. Aromatic proton signals typically appear in the δ 6.8–7.2 ppm range, while the methyl groups resonate near δ 2.3 ppm .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. High-resolution data collection (e.g., synchrotron sources) improves accuracy, especially for resolving the azanediyl bridge geometry .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ ion at m/z 423.25 for C28H30N4O2).
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structural analysis?
Methodological Answer: Discrepancies often arise from crystal twinning or disorder in the azanediyl bridge. Strategies include:
- Data Collection : Use low-temperature (e.g., 100 K) datasets to minimize thermal motion artifacts.
- Refinement : Apply twin refinement algorithms in SHELXL and validate using R-factor convergence and residual electron density maps. For severe disorder, consider constraints or restraints on the azanediyl moiety .
- Validation Tools : Check geometric parameters (e.g., bond lengths, angles) against similar piperazine derivatives (e.g., USP Reference Standard impurities like 2,2'-(Piperazine-1,4-diyl)bis[N-(2,6-dimethylphenyl)acetamide]) .
Q. What strategies are employed to resolve conflicting bioactivity data in different experimental models?
Methodological Answer: Conflicting bioactivity may stem from variations in solubility, metabolism, or target binding. To address this:
- Physicochemical Profiling : Measure logP (octanol-water partition coefficient) and pKa (e.g., potentiometric titration) to assess bioavailability. For analogs like lidocaine, a pKa of ~7.9 ensures partial ionization at physiological pH, influencing membrane permeability .
- Structural-Activity Relationship (SAR) Studies : Compare bioactivity against structural analogs (e.g., lidocaine derivatives or impurities such as 2,2'-iminobis(N-(2,6-dimethylphenyl)acetamide) ). Molecular docking can predict interactions with targets like sodium channels.
- Model Standardization : Use consistent cell lines or animal models, and validate assays with positive controls (e.g., ranolazine impurities for cardiovascular studies) .
Q. How can HPLC methods be developed for impurity profiling of this compound?
Methodological Answer: Impurity profiling requires method development tailored to related substances (e.g., synthetic byproducts or degradation products):
- Column Selection : Use reversed-phase C18 columns with 3–5 µm particle size for optimal resolution.
- Mobile Phase : Acetonitrile/water gradients with 0.1% trifluoroacetic acid (TFA) enhance peak symmetry for polar impurities.
- Detection : UV detection at 254 nm is standard, but LC-MS is preferred for identifying unknown impurities (e.g., 2,6-dimethylphenyl acetamide derivatives) .
- Validation : Follow ICH guidelines for linearity, precision, and limit of detection (LOD). Cross-reference with USP standards for related compounds (e.g., ranolazine impurities) .
Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and thermal (40–80°C) conditions.
- Analytical Monitoring : Track degradation via HPLC or UPLC, focusing on new peaks corresponding to hydrolysis products (e.g., cleavage of the azanediyl bridge) or oxidation byproducts.
- Kinetic Analysis : Use Arrhenius plots to predict shelf-life under accelerated conditions. Stability-indicating methods must separate degradation products from the parent compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
